
Diiodo(sulfanylidene)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodo(sulfanylidene)phosphanium is a chemical compound characterized by the presence of phosphorus, sulfur, and iodine atoms. It is known for its unique reactivity and potential applications in various fields of chemistry and industry. The compound’s structure includes a phosphorus atom bonded to two iodine atoms and a sulfur atom, forming a distinctive molecular arrangement.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diiodo(sulfanylidene)phosphanium typically involves the reaction of phosphorus triiodide with sulfur-containing compounds under controlled conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and precise temperature control are crucial to maintain the quality and consistency of the compound.
化学反应分析
Types of Reactions: Diiodo(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.
科学研究应用
Diiodo(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which diiodo(sulfanylidene)phosphanium exerts its effects involves the interaction of its phosphorus and sulfur atoms with target molecules. The compound can form stable complexes with metals and other elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Phosphonium Salts: Compounds like triphenylphosphonium iodide share similarities in structure and reactivity.
Sulfur-Containing Phosphines: Compounds such as thiophosphoryl chloride exhibit similar chemical behavior.
属性
CAS 编号 |
31864-60-5 |
|---|---|
分子式 |
I2PS+ |
分子量 |
316.85 g/mol |
IUPAC 名称 |
diiodo(sulfanylidene)phosphanium |
InChI |
InChI=1S/I2PS/c1-3(2)4/q+1 |
InChI 键 |
OGSAAILZZDQCNZ-UHFFFAOYSA-N |
规范 SMILES |
[P+](=S)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


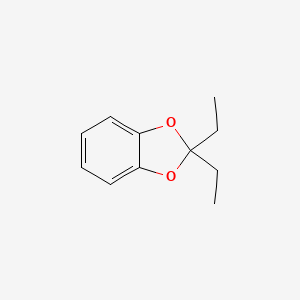
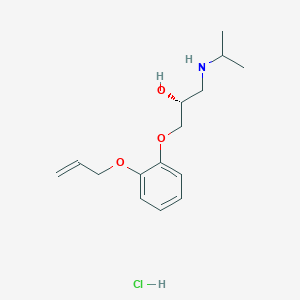
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
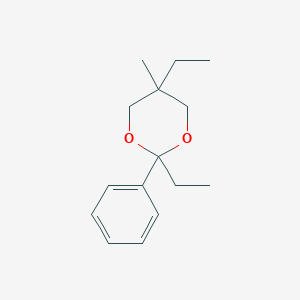
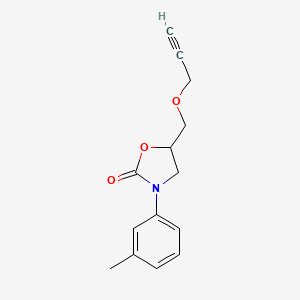
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
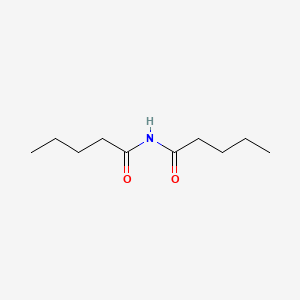



![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
